molecular formula C43H69F4N3O16S B606124 Biotin-PEG12-TFP ester CAS No. 2055105-33-2

Biotin-PEG12-TFP ester

Cat. No. B606124
CAS RN: 2055105-33-2
M. Wt: 992.08
InChI Key: YQTIPJSYUMZZNU-XRBIJUOGSA-N
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Description

Biotin-PEG12-TFP ester is a biotinylation reagent that can react with amine (-NH2) compounds to form stable amide bonds . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . It is a polyethylene glycol (PEG)-based PROTAC linker .


Synthesis Analysis

Biotin-PEG12-TFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a biotinylation reagent that can react with amine (-NH2) compounds to form stable amide bonds .


Molecular Structure Analysis

The molecular weight of Biotin-PEG12-TFP ester is 992.08. Its chemical formula is C43H69F4N3O16S . The SMILES representation is O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(OC1=C(F)C(F)=CC(F)=C1F)=O)CCCC[C@@H]2SCC@N3)([H])NC3=O .


Chemical Reactions Analysis

Biotin-PEG12-TFP ester can react with amine (-NH2) compounds to form stable amide bonds . The 2,3,5,6-tetrafluorophenyl (TFP) moiety of Biotin-dPEG®12-TFP ester hydrolyzes more slowly than NHS esters in aqueous media and is more reactive towards amines than NHS esters .


Physical And Chemical Properties Analysis

Biotin-PEG12-TFP ester has a molecular weight of 992.08 and a chemical formula of C43H69F4N3O16S . The single molecular weight Biotin-dPEG®12-TFP ester has a long spacer of precise length (47.6 Å) between the biotin moiety and the labeled molecule .

Scientific Research Applications

Protein Labeling

Biotin-PEG12-TFP ester is used for protein labeling . It can biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins . This is particularly useful in various biological and biochemical research applications.

Amine-Reactive

This compound reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . This property allows it to form stable amide bonds, making it a valuable tool in peptide and protein research.

Pegylation

Biotin-PEG12-TFP ester contains a hydrophilic, 12-unit, polyethylene glycol (PEG) group . Pegylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This is beneficial in maintaining the stability and activity of the biotinylated compounds.

Enhancing Solubility

The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . This helps to maximize the solubility of antibodies and other proteins , which is crucial in various research and clinical applications.

PROTAC Linker

Biotin-PEG12-TFP ester is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs , which are molecules that induce targeted protein degradation. This has significant implications in drug discovery and development.

Stable Amide Bond Formation

Biotin-PEG12-TFP ester can react with amine (-NH2) compound to form stable amide bonds . This property is essential in various chemical synthesis and bioconjugation applications.

Mechanism of Action

Target of Action

Biotin-PEG12-TFP ester is a biotinylation reagent . Its primary targets are amine (-NH2) compounds . These compounds are abundant in biological systems, particularly in proteins where they are present in the side chains of lysine residues .

Mode of Action

Biotin-PEG12-TFP ester reacts with amine (-NH2) compounds to form stable amide bonds . This reaction is facilitated by the tetrafluorophenyl (TFP) ester group in the compound, which is more reactive towards amines . The result is a covalently bound biotin moiety, which can be recognized and bound by proteins like avidin and streptavidin .

Biochemical Pathways

The primary biochemical pathway involved in the action of Biotin-PEG12-TFP ester is the biotinylation of proteins . This process involves the covalent attachment of biotin to proteins, which can significantly enhance the functionality of the proteins. For instance, biotinylated antibodies can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

This property can enhance the bioavailability of the compound, as it facilitates its distribution in aqueous biological systems .

Result of Action

The result of Biotin-PEG12-TFP ester’s action is the formation of biotinylated molecules . These molecules have enhanced functionality, as the biotin group is relatively small and typically allows the biotinylated proteins to retain their biological activity . Furthermore, biotinylated proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA .

Action Environment

The action of Biotin-PEG12-TFP ester is influenced by environmental factors such as pH. The compound has optimal reactivity in the pH range of 7.5 – 8.5 . Additionally, the TFP ester group is more hydrolytically stable than the corresponding NHS ester, providing better labeling of peptides, proteins, and other biomolecules .

Safety and Hazards

According to the Safety Data Sheet, Biotin-dPEG®12-TFP ester is not classified as a hazardous substance or mixture . There is no evidence available indicating acute toxicity .

Future Directions

Biotin-PEG12-TFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a biotinylation reagent that can react with amine (-NH2) compounds to form stable amide bonds . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . This suggests that Biotin-PEG12-TFP ester may be useful in the development of antibody drug conjugates .

properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53)/t35-,36-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTIPJSYUMZZNU-XRBIJUOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H69F4N3O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

992.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG12-TFP ester

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